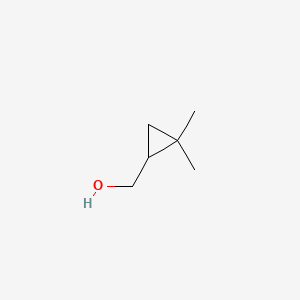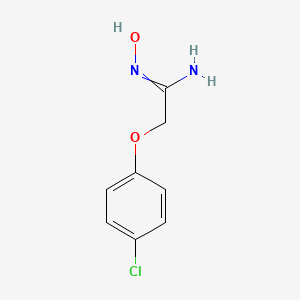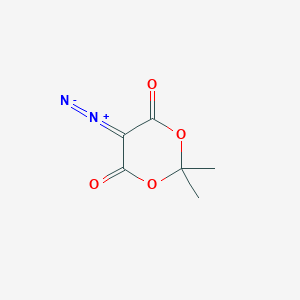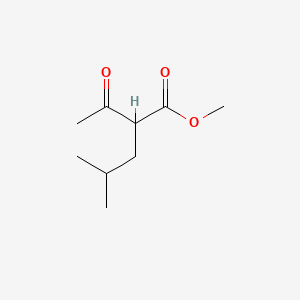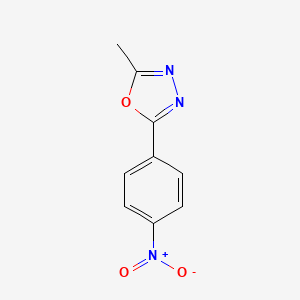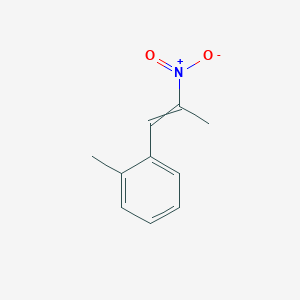
1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene
Übersicht
Beschreibung
“1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene” is a chemical compound that belongs to the aromatic group of compounds . It is also referred to as Phenyl-2-nitropropene or P2NP . The compound has a distinct smell and appears as a light-yellow crystalline solid .
Synthesis Analysis
In the pharmaceutical industry, P2NP is used to produce a racemic amphetamine mixture . The double bond is hydrogenated and the nitro group is reduced, thus 1-phenyl-2-nitropropene becomes 1-phenyl-2-aminopropane, which is another name for amphetamine .Molecular Structure Analysis
The molecular structure of “1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene” is represented by the formula C9H9NO2 . The molecular weight of the compound is 163.18 g/mol .Chemical Reactions Analysis
P2NP can be reduced to phenylacetone (P2P), the precursor in the synthesis of methamphetamine . One method involves reducing phenyl-2-nitropropene to phenyl-2-nitropropane using sodium borohydride, followed by hydrolysis of the nitro group with hydrogen peroxide and potassium carbonate to produce phenylacetone .Physical And Chemical Properties Analysis
“1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene” is a light-yellow crystalline solid . It has a distinct smell and a molecular weight of 163.18 g/mol .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene and related compounds have shown significant potential in antimicrobial applications. For instance, compounds with nitro, methyl, and other groups on the benzene ring, such as those studied by Liaras et al. (2011), displayed potent in vitro antimicrobial activity against various bacteria and fungi, often outperforming reference drugs (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Organic Synthesis and Structural Analysis
In the field of organic chemistry, derivatives of 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene are used in various syntheses and structural analyses. For example, compounds with nitro groups have been used to study reaction mechanisms and crystal structures. An example is the work by Medjroubi et al. (2017), who analyzed the crystal structure of 2,6-Dichloro-4-nitrotoluene, a compound similar in structure, to understand molecular interactions and conformations (Medjroubi, Boudjada, Hamdouni, Jeannin, & Meinnel, 2017).
Photochemical and Magnetic Studies
The compound and its analogs have been explored in studies involving photochemical reactions and magnetic interactions. Matsuda and Irie (2000) synthesized a diarylethene with nitronyl nitroxides, aiming to control intramolecular magnetic interaction by photoirradiation. This study highlights the potential use of such compounds in advanced material sciences (Matsuda & Irie, 2000).
Luminescence Sensing Properties
Compounds with structural similarities have been investigated for their luminescence sensing properties. Shi et al. (2020) synthesized metal complexes containing bis(thiabendazole) moieties, which demonstrated high selectivity and sensitivity as fluorescent chemosensors for substances like ethylene glycol and metal ions (Shi, Hao, Han, & Cui, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-2-(2-nitroprop-1-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRWKHJLICNPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340183 | |
| Record name | 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(2-nitroprop-1-enyl)benzene | |
CAS RN |
103205-27-2 | |
| Record name | 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
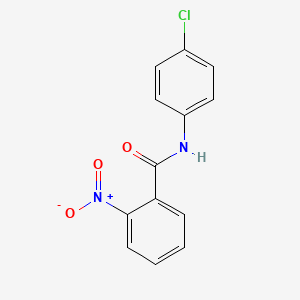
![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)
